
C16 PEG2000 Ceramide for Advanced mRNA
Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C16 PEG2000 Ceramide

Cat. No.: B15573570 Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range

of applications, from vaccines to gene therapies. The success of these therapies is critically

dependent on the development of safe and effective delivery vehicles. Lipid nanoparticles

(LNPs) have emerged as the leading platform for mRNA delivery, owing to their ability to

protect the fragile mRNA molecule and facilitate its entry into target cells. A key component of

modern LNP formulations is the PEGylated lipid, which plays a crucial role in the nanoparticle's

stability, circulation time, and overall performance.

This document provides detailed application notes and protocols for the use of C16 PEG2000
Ceramide, a specific PEGylated lipid, in the formulation of LNPs for mRNA delivery. C16
PEG2000 Ceramide is a polyethylene glycol-conjugated ceramide that can be incorporated

into the lipid shell of nanoparticles.[1] Its unique properties can influence the biodistribution,

immunogenicity, and transfection efficiency of the LNP-mRNA complexes. Understanding its

characteristics and employing optimized protocols are essential for harnessing its full potential

in therapeutic applications.
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Physicochemical Properties of C16 PEG2000
Ceramide

Property Value Reference

Synonyms

N-palmitoyl-sphingosine-1-

{succinyl[methoxy(polyethylen

e glycol)2000]}, C16 PEG

2000 Ceramide, CerC16-PEG

[2][3]

CAS Number 212116-78-4 [2][4]

Molecular Formula C₁₂₉H₂₅₃NO₅₁ [2]

Formula Weight ~2634.399 g/mol [2]

Appearance Powder [3]

Solubility
Soluble in Chloroform,

Methanol
[3]

Storage -20°C [2][4]

Role in mRNA-LNP Formulations
C16 PEG2000 Ceramide is an integral component of the four-part lipid mixture used to

formulate LNPs for mRNA delivery, which also includes an ionizable lipid, a helper

phospholipid, and cholesterol.[5][6] The PEGylated lipid forms a hydrophilic corona on the

surface of the LNP, which provides several key advantages:

Steric Stabilization: The PEG layer prevents the aggregation of nanoparticles, ensuring

colloidal stability during formulation and storage.[7][8]

Prolonged Circulation: The hydrophilic shield reduces nonspecific interactions with plasma

proteins, thereby minimizing clearance by the mononuclear phagocyte system and extending

the circulation half-life of the LNPs.[7][9]

However, the use of PEGylated lipids also presents challenges, often referred to as the "PEG

dilemma." While beneficial for stability and circulation, the PEG corona can hinder cellular

uptake and endosomal escape of the LNP, potentially reducing transfection efficiency.[10][11]
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Furthermore, repeated administration of PEGylated LNPs can induce an immune response,

leading to the production of anti-PEG antibodies and accelerated blood clearance.[7][12]

Studies have shown that LNPs containing C16 PEG2000 Ceramide can trigger a more

pronounced anti-PEG IgM response compared to other PEGylated lipids like DMG-PEG2000.

[13][14]

Comparative Performance Data
The choice of PEGylated lipid significantly impacts the in vivo performance of mRNA-LNPs,

particularly upon repeated administration. The following table summarizes key quantitative data

from a study comparing LNPs formulated with C16 PEG2000 Ceramide to those with DMG-

PEG2000.

Parameter LNP Formulation Value Reference

Anti-PEG IgM

Concentration (after

1st administration)

244-cis LNP with C16

PEG2000 Ceramide
2279.7 U/ml [14]

SM-102 LNP with

DMG-PEG2000
1373.5 U/ml [14]

Complement C5a

Concentration (after

2nd administration)

SM-102 LNP with C16

PEG2000 Ceramide
348.7 U/ml [7][14]

SM-102 LNP with

DMG-PEG2000

(1.5%)

236.1 U/ml [14]

Protein Expression

(2nd administration

relative to 1st)

244-cis LNP with C16

PEG2000 Ceramide
22.2% [14]

SM-102 LNP with C16

PEG2000 Ceramide
43.4% [14]

SM-102 LNP with

DMG-PEG2000
121.3% [14]
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These data indicate that while potentially effective for single-dose applications, LNPs

formulated with C16 PEG2000 Ceramide may be less suitable for therapeutic strategies

requiring repeated dosing due to a significant decrease in protein expression upon subsequent

administrations, which is correlated with higher anti-PEG antibody production and complement

activation.[13][14]

Experimental Protocols
I. LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a

reproducible and scalable method for nanoparticle formulation.[14][15]

Materials:

Ionizable Lipid (e.g., 244-cis or SM-102)

Helper Phospholipid (e.g., DOPE or DSPC)

Cholesterol

C16 PEG2000 Ceramide

mRNA transcript in an aqueous buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH

4-5)[15]

Ethanol (anhydrous)

Dialysis buffer (e.g., PBS, pH 7.4)

Microfluidic mixing system (e.g., Ignite by PNI)

Procedure:

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper phospholipid, cholesterol,

and C16 PEG2000 Ceramide in ethanol at the desired molar ratio. A common molar ratio for

a 244-cis LNP formulation is 26.5:20:52:1.5 (244-cis:DOPE:cholesterol:C16 PEG2000
Ceramide).[14]
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Prepare mRNA Solution: Dilute the mRNA transcript to the desired concentration in the

acidic aqueous buffer.

Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

Pump the two solutions through the microfluidic device at a defined flow rate ratio

(typically 1:3 ethanol to aqueous phase).[15] The rapid mixing of the two streams induces

the self-assembly of the LNPs.

Dialysis:

Immediately after formulation, dialyze the LNP suspension against a neutral buffer (e.g.,

PBS, pH 7.4) to remove the ethanol and raise the pH.[15]

Perform dialysis for at least 6 hours at 4°C, with at least one buffer exchange.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Experimental workflow for mRNA-LNP formulation.

II. LNP Characterization
A. Size and Zeta Potential:

Dilute the LNP suspension in an appropriate buffer (e.g., PBS).

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a

dynamic light scattering (DLS) instrument.

B. mRNA Encapsulation Efficiency:
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Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,

1% Triton X-100).

The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) /

Total Fluorescence) * 100%.

III. In Vitro Transfection
Plate target cells in a suitable culture medium and allow them to adhere overnight.

Add the mRNA-LNP formulation to the cells at various concentrations.

Incubate for a specified period (e.g., 24-48 hours).

Assess protein expression using appropriate methods, such as ELISA, western blot, or flow

cytometry for a fluorescent reporter protein.

IV. In Vivo Administration and Evaluation
Administer the mRNA-LNP formulation to the animal model (e.g., Balb/c mice) via the

desired route (e.g., intravenous injection).[14] A typical dose might be 0.5 mg/kg of mRNA.

[14]

At predetermined time points (e.g., 6 hours post-injection), collect blood samples or harvest

organs for analysis.[14]

Quantify the expressed protein in plasma or tissue lysates using ELISA.[14]

For repeated administration studies, inject a second dose at a specified interval (e.g., 7 days

after the first dose) and repeat the analysis.[14]

To assess immunogenicity, measure anti-PEG IgM and complement activation (e.g., C5a

levels) in plasma samples collected before and after administrations.[13][14]
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The delivery of mRNA to the cytoplasm for translation is a multi-step process that begins with

the uptake of the LNP by the cell.

mRNA-LNP

Endocytosis
(e.g., Clathrin-mediated)

1. Uptake

Cell Membrane

Early Endosome

Late Endosome /
Lysosome

2. Maturation

Endosomal Escape

Lysosomal Degradation mRNA Translation
(Protein Production)

3. Release & Translation
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Cellular uptake and endosomal escape of mRNA-LNPs.

LNPs are typically internalized through endocytic pathways, such as clathrin-mediated

endocytosis or macropinocytosis.[10][11] Once inside the cell, the LNP is trafficked through the

endosomal pathway, from early to late endosomes and eventually to lysosomes.[16][17] For the

mRNA to be translated, it must escape from the endosome into the cytoplasm before the LNP

is degraded in the lysosome. This endosomal escape is a critical bottleneck in mRNA delivery.

[16][17][18] It is hypothesized that the ionizable lipid, which becomes protonated in the acidic

environment of the endosome, plays a key role in destabilizing the endosomal membrane and

facilitating the release of the mRNA cargo.[5] The specific properties of C16 PEG2000
Ceramide may influence these uptake and escape processes, and further investigation is

warranted to fully elucidate its mechanism of action at the cellular level.

Conclusion
C16 PEG2000 Ceramide is a valuable tool for the formulation of mRNA-LNPs. Its inclusion can

enhance the stability and circulation time of the nanoparticles. However, researchers must

consider the potential for increased immunogenicity and reduced efficacy upon repeated

administration. The protocols and data presented in this document provide a comprehensive

guide for the application of C16 PEG2000 Ceramide in mRNA delivery research and

development. Careful optimization of the LNP formulation and a thorough understanding of its

in vivo behavior are paramount to achieving successful therapeutic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573570?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

